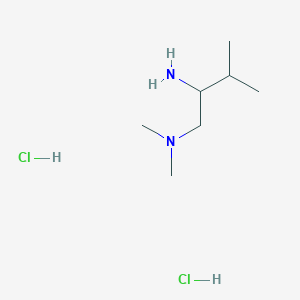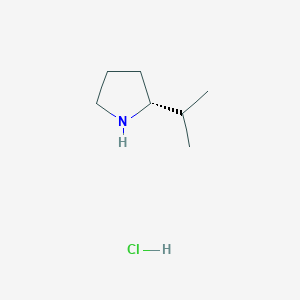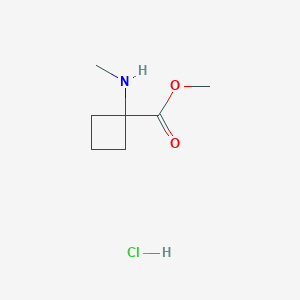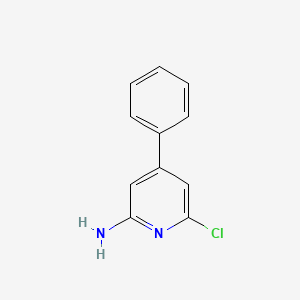![molecular formula C8H7N3O3 B1434586 6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1820717-92-7](/img/structure/B1434586.png)
6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Vue d'ensemble
Description
6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a chemical compound with the CAS Number: 1820613-55-5 . It has a molecular weight of 193.16 . The compound is solid in its physical form .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C8H7N3O3/c1-14-5-2-4-7 (10-3-9-4)11-6 (5)8 (12)13/h2-3H,1H3, (H,12,13) (H,9,10,11) . Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 193.16 .Applications De Recherche Scientifique
Heterocyclic N-oxide Derivatives in Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including those synthesized from imidazole, play a pivotal role in organic synthesis and catalysis. Their versatility as synthetic intermediates and their biological importance make them crucial in the design of metal complexes, catalysts, and in medicinal applications. Notably, these derivatives demonstrate significant functionalities in asymmetric catalysis and synthesis (Li et al., 2019).
Pyrimidine Derivatives in Optical Sensors and Biological Applications
Pyrimidine derivatives, closely related to the imidazo[4,5-b]pyridine structure, are extensively used as recognition units in optical sensors due to their ability to form coordination and hydrogen bonds. These compounds also hold substantial biological and medicinal relevance, making them suitable for sensing applications as well as in therapeutic contexts (Jindal & Kaur, 2021).
Biologically Active Compounds in Plants: Antioxidant, Antimicrobial, and Cytotoxic Activity
The structural features of natural carboxylic acids, like those related to imidazo[4,5-b]pyridine, have a profound influence on their biological activities. These compounds, found in plants, exhibit varying degrees of antioxidant, antimicrobial, and cytotoxic activities. The presence of hydroxyl groups and conjugated bonds in these molecules is crucial in determining their bioactivity, as observed in the behavior of compounds like rosmarinic acid and caffeic acid (Godlewska-Żyłkiewicz et al., 2020).
Synthetic Imidazopyridine-Based Derivatives in Combating Bacterial Infections
Imidazopyridines, as a class of fused heterocycles, exhibit a wide range of pharmacological activities and are integral in medicinal chemistry. Their structural diversity offers extensive profiles that are more varied than individual imidazole or pyridine moieties. Specifically, their application in combating multi-drug-resistant bacterial infections is notable, with strategies focusing on tuning existing compounds to develop potent antibacterial agents with minimal side effects (Sanapalli et al., 2022).
Applications of Redox Mediators in Treatment of Organic Pollutants
The use of redox mediators in conjunction with enzymes like laccases and peroxidases is pivotal in the remediation of organic pollutants. These redox mediators significantly enhance the degradation efficiency of recalcitrant compounds by expanding the range of substrates and improving the degradation process. The combination of enzymes and redox mediators is expected to play a crucial role in the treatment of aromatic compounds present in industrial effluents, offering a promising approach to environmental remediation (Husain & Husain, 2007).
Mécanisme D'action
Target of Action
Imidazo[4,5-b]pyridines have been found to interact with various targets, including GABA A receptors , enzymes involved in carbohydrate metabolism , and components of the immune system .
Mode of Action
The exact mode of action would depend on the specific target. For example, when acting as GABA A receptor positive allosteric modulators, they enhance the effect of the neurotransmitter GABA, leading to increased inhibitory effects in the nervous system .
Biochemical Pathways
Imidazo[4,5-b]pyridines can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, and components of the immune system .
Result of Action
The molecular and cellular effects would depend on the specific target and mode of action. For instance, if the target is a GABA A receptor, the result might be increased inhibitory signaling in the nervous system .
Analyse Biochimique
Biochemical Properties
6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with GABA A receptors, acting as a positive allosteric modulator . This interaction enhances the receptor’s response to the neurotransmitter gamma-aminobutyric acid, leading to increased inhibitory effects in the central nervous system. Additionally, this compound has shown potential in inhibiting enzymes such as aromatase and proton pumps, which are crucial in various metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway through phosphorylation, which plays a crucial role in immune response and inflammation . Furthermore, this compound can affect gene expression by acting on transcription factors and other regulatory proteins, thereby influencing cellular metabolism and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with GABA A receptors enhances the receptor’s activity, resulting in increased inhibitory neurotransmission . Additionally, this compound can inhibit aromatase, an enzyme involved in estrogen synthesis, thereby reducing estrogen levels and potentially exerting anticancer effects . The binding interactions of this compound with these biomolecules are crucial for its biochemical and pharmacological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged activation of signaling pathways and gene expression changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as enhanced inhibitory neurotransmission and reduced inflammation . At higher doses, toxic or adverse effects have been observed, including potential hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, its inhibition of aromatase affects the estrogen synthesis pathway, leading to altered hormone levels . Additionally, this compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . Understanding these metabolic pathways is essential for elucidating the compound’s biochemical and pharmacological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can localize to various compartments, including the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues also influences its pharmacokinetics and overall efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular metabolism and energy production . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
6-methoxy-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-4-2-9-7-6(10-3-11-7)5(4)8(12)13/h2-3H,1H3,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKIGADQAUHIIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1C(=O)O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



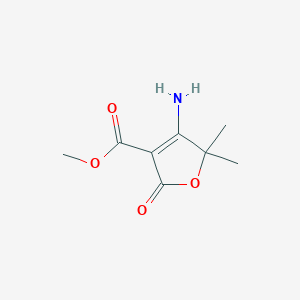

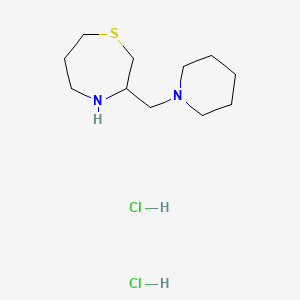
![Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B1434506.png)



![(6S)-5-(tert-butoxycarbonyl)-1,1-dichloro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1434512.png)
![N-[(9R)-Cinchonan-9-yl]picolinamide](/img/structure/B1434513.png)
![2-(6,12-Dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol;dihydrate](/img/structure/B1434518.png)
